ASP5286

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C62H111N11O14 |

|---|---|

Molecular Weight |

1234.6 g/mol |

IUPAC Name |

(3R,6S,9S,12S,15S,18S,21R,24S,27S,30S,33S)-6-[(1R)-1-hydroxyethyl]-9-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-33-[(1R)-1-methoxyethyl]-1,3,4,10,13,19,21,24,28-nonamethyl-15,18,27,30-tetrakis(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

InChI |

InChI=1S/C62H111N11O14/c1-25-26-27-37(12)51(75)50-56(80)67-47(41(16)74)61(85)68(18)40(15)58(82)72(22)49(42(17)87-24)55(79)66-43(28-32(2)3)59(83)70(20)45(30-34(6)7)53(77)63-38(13)52(76)64-39(14)57(81)69(19)46(31-35(8)9)54(78)65-44(29-33(4)5)60(84)71(21)48(36(10)11)62(86)73(50)23/h25-26,32-51,74-75H,27-31H2,1-24H3,(H,63,77)(H,64,76)(H,65,78)(H,66,79)(H,67,80)/b26-25+/t37-,38+,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50+,51-/m1/s1 |

InChI Key |

MRNNXUQYWPWWHD-SEDBRQCOSA-N |

Isomeric SMILES |

C/C=C/C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N([C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)CC(C)C)C)C)C)CC(C)C)C)CC(C)C)[C@@H](C)OC)C)C)C)[C@@H](C)O)O |

Canonical SMILES |

CC=CCC(C)C(C1C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)CC(C)C)C)C)C)CC(C)C)C)CC(C)C)C(C)OC)C)C)C)C(C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of ASP5286

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP5286 is a novel, non-immunosuppressive cyclophilin inhibitor developed as a potential antiviral agent against the Hepatitis C Virus (HCV). As an analog of cyclosporin A, this compound was rationally designed to potently inhibit cyclophilin A (CypA), a host protein essential for HCV replication, while minimizing the immunosuppressive effects associated with its parent compound. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, effects on viral replication, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Cyclophilin A Inhibition

The primary mechanism of action of this compound is the inhibition of the peptidyl-prolyl cis-trans isomerase (PPIase) activity of cyclophilin A (CypA). CypA is a cellular chaperone protein that plays a critical role in the proper folding and function of various host and viral proteins. In the context of HCV infection, CypA interacts with the viral non-structural protein 5A (NS5A), a key component of the HCV replication complex. This interaction is crucial for the replication of the viral genome.

This compound, as a cyclophilin inhibitor, competitively binds to the active site of CypA. This binding event prevents the interaction between CypA and HCV NS5A, thereby disrupting the formation and function of the viral replication complex and ultimately inhibiting HCV replication.

Signaling Pathway

Preclinical Data

This compound was developed through extensive structure-activity relationship (SAR) studies to optimize its anti-HCV activity and reduce its immunosuppressive properties. These studies involved the semi-synthesis of derivatives of the natural product FR901459.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Parameter | This compound Value |

| Anti-HCV Activity | Huh-7 | EC50 | Data not publicly available |

| Cyclophilin A Inhibition | N/A | IC50 | Data not publicly available |

| Immunosuppressive Activity | Jurkat | IC50 (NFAT) | Significantly higher than CsA |

Note: Specific quantitative values for EC50 and IC50 are not available in the public domain. The immunosuppressive activity is reported to be significantly lower than that of Cyclosporin A (CsA), indicating a non-immunosuppressive profile.

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to characterize compounds like this compound.

Anti-HCV Replicon Assay

This assay is used to determine the potency of a compound in inhibiting HCV replication in a cell-based system.

Experimental Workflow:

Methodology:

-

Cell Culture: Human hepatoma cells (Huh-7) harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) are used.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound.

-

Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for HCV replication.

-

Luciferase Assay: After incubation, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of inhibition against the log concentration of this compound.

Cyclophilin A PPIase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of CypA.

Methodology:

-

Assay Principle: The assay is based on the chymotrypsin-coupled cleavage of a specific peptide substrate. The isomerization of the proline residue in the substrate by CypA is the rate-limiting step for its cleavage by chymotrypsin.

-

Reaction Mixture: Recombinant human CypA is incubated with the peptide substrate (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) in the presence of varying concentrations of this compound.

-

Enzyme Kinetics: The reaction is initiated by the addition of chymotrypsin, and the rate of p-nitroaniline release is monitored spectrophotometrically at 405 nm.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by measuring the decrease in the rate of the reaction at different concentrations of this compound.

Immunosuppressive Activity Assay (NFAT Reporter Assay)

This cell-based assay assesses the immunosuppressive potential of a compound by measuring the activation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor in T-cell activation.

Experimental Workflow:

Methodology:

-

Cell Line: Jurkat T-cells, which are stably transfected with a luciferase reporter gene under the control of the NFAT promoter, are used.

-

Compound Incubation: The cells are pre-incubated with various concentrations of this compound or Cyclosporin A (as a positive control).

-

T-Cell Activation: The T-cells are then stimulated with agents like phorbol 12-myristate 13-acetate (PMA) and ionomycin to induce T-cell receptor signaling and subsequent NFAT activation.

-

Luciferase Measurement: Following a 6-8 hour incubation, the cells are lysed, and luciferase activity is measured.

-

Data Analysis: The IC50 value for the inhibition of NFAT-driven transcription is calculated. A significantly higher IC50 for this compound compared to Cyclosporin A indicates reduced immunosuppressive activity.

Conclusion

This compound represents a targeted approach to anti-HCV therapy by specifically inhibiting a host factor, cyclophilin A, that is essential for viral replication. Its design as a non-immunosuppressive analog of cyclosporin A highlights a strategic effort to separate antiviral efficacy from off-target immunosuppressive effects. The experimental protocols detailed herein provide a framework for the evaluation of such cyclophilin inhibitors, enabling a thorough characterization of their mechanism of action and therapeutic potential. Further disclosure of preclinical and clinical data will be crucial for a complete understanding of the pharmacological profile of this compound.

An In-depth Technical Guide to ASP5286: A Novel Cyclophilin Inhibitor for Hepatitis C Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP5286 is a novel, non-immunosuppressive cyclophilin inhibitor that has been investigated as a potential therapeutic agent for the treatment of Hepatitis C Virus (HCV) infection. It is a synthetic analog of cyclosporin A, optimized to retain potent anti-HCV activity while minimizing the immunosuppressive effects associated with its parent compound. This guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a complex macrocyclic peptide. Its chemical identity is defined by the following properties:

-

Molecular Formula: C₆₂H₁₁₁N₁₁O₁₄

-

CAS Registry Number: 935735-70-9

-

Synonym: cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu][1]

Synthesis of this compound

This compound was developed through a semi-synthetic approach starting from the natural product FR901459.[2] The synthesis strategy focused on modifying the structure of FR901459 to enhance its anti-HCV activity and reduce its immunosuppressive properties. A key step in the synthesis involves an N,O-acyl migration reaction, which allows for the efficient generation of FR901459 derivatives without requiring a total synthesis approach. Further modifications, particularly at the 3-position of the molecule, were found to be crucial for improving both the anti-HCV activity and the pharmacokinetic profile of the resulting compounds, ultimately leading to the discovery of this compound.

Quantitative Data

The following tables summarize the key in vitro activities of this compound.

| Parameter | Value | Assay | Reference |

| Anti-HCV Activity (EC₅₀) | 0.02 µM | HCV Replicon Assay (Genotype 1b) | Makino et al., 2020 |

| Immunosuppressive Activity (IC₅₀) | > 10 µM | Calcineurin Inhibition Assay | Makino et al., 2020 |

| Cyclophilin A Binding (Kᵢ) | 5.4 nM | PPIase Inhibition Assay | Makino et al., 2020 |

Experimental Protocols

HCV Replicon Assay

This assay is used to determine the anti-HCV activity of a compound by measuring the inhibition of HCV RNA replication in a cell-based system.

Methodology:

-

Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (genotype 1b) that expresses a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound.

-

Incubation: The treated cells are incubated for 72 hours to allow for HCV replication.

-

Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the level of HCV replication.

-

Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated by plotting the percentage of inhibition of luciferase activity against the compound concentration.

Cyclophilin A (CypA) PPIase Inhibition Assay

This assay measures the ability of a compound to inhibit the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypA.

Methodology:

-

Reaction Mixture: The assay is performed in a buffer containing HEPES, recombinant human CypA, and a chromogenic substrate such as N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide.

-

Compound Addition: this compound is added to the reaction mixture at various concentrations.

-

Enzymatic Reaction: The reaction is initiated by the addition of chymotrypsin. The cis-isomer of the substrate is a poor substrate for chymotrypsin, while the trans-isomer is readily cleaved. CypA catalyzes the conversion of the cis- to the trans-isomer.

-

Detection: The cleavage of the p-nitroanilide from the substrate results in an increase in absorbance at 390 nm, which is monitored over time using a spectrophotometer.

-

Data Analysis: The initial reaction rates are determined, and the inhibition constant (Kᵢ) is calculated from the dose-response curve.

Calcineurin (CaN) Inhibition Assay

This assay assesses the immunosuppressive potential of a compound by measuring its ability to inhibit the phosphatase activity of calcineurin.

Methodology:

-

Complex Formation: Recombinant human calcineurin, calmodulin, and cyclophilin A are pre-incubated with the test compound (this compound) to allow for the formation of a potential inhibitory complex.

-

Phosphatase Reaction: The reaction is initiated by the addition of a phosphopeptide substrate (e.g., RII phosphopeptide).

-

Phosphate Detection: The amount of inorganic phosphate released is quantified using a colorimetric method, such as the malachite green assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition of calcineurin activity against the compound concentration.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-HCV effect by targeting the host cellular protein, cyclophilin A (CypA).

HCV Replication and the Role of Cyclophilin A

HCV replication is a complex process that occurs in the cytoplasm of infected hepatocytes, within a specialized membranous structure called the "membranous web." The viral non-structural protein 5A (NS5A) is a key component of the HCV replication complex and its function is critically dependent on its interaction with CypA. CypA, a cellular peptidyl-prolyl isomerase, is thought to be essential for the correct folding and processing of NS5A, thereby facilitating the assembly of a functional replication complex.

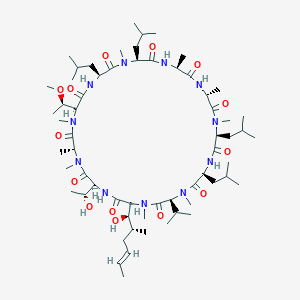

Caption: The role of Cyclophilin A in the HCV replication cycle.

Mechanism of Inhibition by this compound

This compound acts as a potent inhibitor of the PPIase activity of CypA. By binding to the active site of CypA, this compound prevents the interaction between CypA and the viral NS5A protein. This disruption of the CypA-NS5A complex impairs the proper conformation and function of NS5A, leading to the disassembly or malformation of the HCV replication complex and a subsequent potent inhibition of viral RNA synthesis. A key advantage of this compound is its lack of significant immunosuppressive activity, which is mediated by the inhibition of calcineurin. This compound is designed to not form a stable inhibitory complex with calcineurin, even when bound to CypA.

Caption: Inhibition of HCV replication by this compound.

Conclusion

This compound represents a significant advancement in the development of host-targeting antivirals for HCV. Its potent and selective inhibition of cyclophilin A, coupled with a favorable non-immunosuppressive profile, highlights the potential of this class of molecules for the treatment of Hepatitis C. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for further research and development in this area.

References

The Discovery and Development of ASP5286: A Promising Anti-HCV Candidate with an Undisclosed Clinical Fate

An In-depth Review of a Non-Immunosuppressive Cyclophilin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on the discovery and development of ASP5286. Despite extensive searches, the full text of a key scientific publication detailing preclinical data and experimental protocols could not be accessed. Furthermore, no public records of clinical trials or official statements from Astellas Pharma regarding the discontinuation of its development were found. Therefore, this guide provides a high-level overview and cannot fulfill the request for detailed quantitative data, specific experimental methodologies, or a complete development history.

Introduction

This compound emerged from Astellas Pharma's research and development pipeline as a novel, non-immunosuppressive cyclophilin inhibitor with potential as a therapeutic agent against the Hepatitis C Virus (HCV).[1][2] The discovery of this compound was rooted in the modification of a natural product, FR901459, a cyclosporin A derivative.[1][2] The primary goal of the development program was to create a potent anti-HCV agent that circumvents the immunosuppressive effects associated with cyclosporin A, a known cyclophilin inhibitor.

Discovery and Preclinical Development

The discovery of this compound was detailed in a 2020 publication in Bioorganic & Medicinal Chemistry Letters. The research focused on the bioconversion and semi-synthesis of FR901459 to generate novel derivatives with improved anti-HCV activity and pharmacokinetic profiles.[3][4]

The development strategy centered on modifying the 9-position of the FR901459 scaffold.[3][4] This approach aimed to enhance the compound's interaction with cyclophilin, a host protein that HCV hijacks for its own replication, while minimizing its interaction with calcineurin, the protein responsible for the immunosuppressive effects of cyclosporin A.

While the specific quantitative data from in vitro and in vivo preclinical studies remains within the inaccessible full-text article, the publication's abstract suggests that these modifications led to the identification of a clinical candidate with potent anti-HCV activity and reduced immunosuppressive properties.[3][4]

Mechanism of Action

This compound is a cyclophilin inhibitor.[1][2] Cyclophilins are cellular enzymes that play a role in protein folding. The Hepatitis C virus co-opts host cyclophilin A (CypA) to facilitate its replication. By binding to and inhibiting CypA, this compound was designed to disrupt the HCV life cycle, thereby preventing viral propagation. The non-immunosuppressive nature of this compound was a key design feature, intending to offer a safer alternative to earlier cyclophilin inhibitors.

Caption: Proposed mechanism of action of this compound.

Development History and Discontinuation

Information regarding the clinical development of this compound is not publicly available. Searches of clinical trial registries and Astellas Pharma's pipeline updates and press releases did not yield any information on clinical trials for this compound. The highest development phase noted in one database is "Pending/Preclinical" with an inactive indication for Hepatitis C, suggesting that the compound did not progress significantly into clinical development or that the program was terminated at an early stage.[2]

The reasons for the discontinuation of this compound's development remain undisclosed. The landscape of HCV treatment underwent a significant transformation with the advent of highly effective direct-acting antivirals (DAAs) in the mid-2010s. It is plausible that the evolving therapeutic landscape, which saw cure rates approaching 100% with DAA regimens, may have influenced the decision to halt the development of a host-targeting agent like this compound. However, without an official statement from Astellas Pharma, this remains speculative.

Conclusion

This compound represents a scientifically interesting approach to HCV therapy through the development of a non-immunosuppressive cyclophilin inhibitor. The discovery and preclinical optimization of this compound, derived from a natural product, showcased a rational drug design strategy. However, the lack of publicly available data on its clinical development and the reasons for its discontinuation leave a significant gap in its history. While the initial promise of this compound was clear, its journey was likely impacted by the rapidly advancing and highly competitive field of HCV therapeutics. Further insights into the fate of this compound would require access to the primary scientific literature and official communications from Astellas Pharma.

References

- 1. CYCLOPHILIN INHIBITORS: A NOVEL CLASS OF PROMISING HOST TARGETING ANTI-HCV AGENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclophilin Inhibitors: An Emerging Class of Therapeutics for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Cyclophilin Inhibition by ASP5286: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ASP5286 is a novel, non-immunosuppressive cyclophilin inhibitor developed by Astellas Pharma as a potential therapeutic agent for Hepatitis C Virus (HCV) infection.[1][2] Derived from the natural product FR901459, this compound was engineered to potently inhibit cyclophilin A (CypA), a host protein essential for HCV replication, while minimizing the immunosuppressive effects associated with earlier cyclophilin inhibitors like cyclosporin A.[3] This document provides a technical guide to the core principles of cyclophilin inhibition by this compound, including its mechanism of action, available data, and the general experimental protocols used in its evaluation. Due to the limited public availability of detailed proprietary data, this guide synthesizes information from published abstracts and general knowledge of anti-HCV drug development.

Introduction to Cyclophilins and Their Role in HCV Replication

Cyclophilins are a family of ubiquitous intracellular proteins that possess peptidyl-prolyl isomerase (PPIase) activity, catalyzing the cis-trans isomerization of proline residues in polypeptide chains.[4] This function is crucial for the proper folding and function of numerous proteins. Several cyclophilins, most notably cyclophilin A (CypA), have been identified as critical host factors for the replication of various viruses, including HCV.[1][2]

The HCV non-structural protein 5A (NS5A) directly interacts with CypA. This interaction is believed to induce a conformational change in NS5A that is essential for the formation of the viral replication complex and for viral RNA synthesis. By inhibiting the PPIase activity of CypA, compounds like this compound can disrupt this critical host-virus interaction, thereby preventing viral replication.

This compound: A Non-Immunosuppressive Cyclophilin Inhibitor

This compound is a semi-synthetic derivative of FR901459, a natural product with structural similarities to cyclosporin A.[3] The development of this compound focused on optimizing its anti-HCV activity while engineering out the immunosuppressive properties inherent to cyclosporin A. The immunosuppression by cyclosporin A is mediated through the formation of a complex with cyclophilin A, which then binds to and inhibits calcineurin, a key phosphatase in the T-cell activation pathway. This compound was designed to bind to cyclophilin A and inhibit its PPIase activity without forming a stable ternary complex with calcineurin, thus avoiding immunosuppression.

Quantitative Data

Detailed quantitative data for this compound, such as IC50 and EC50 values from specific assays and comprehensive pharmacokinetic parameters, are not publicly available in the reviewed literature. The primary research article detailing these findings is not accessible in its full form. However, the available abstracts suggest that this compound demonstrates potent anti-HCV activity and an improved pharmacokinetic profile. For context, similar non-immunosuppressive cyclophilin inhibitors have reported EC50 values in the low nanomolar range against HCV replicons.

Table 1: Representative Data for Non-Immunosuppressive Cyclophilin Inhibitors (Illustrative)

| Compound | Target | Assay Type | EC50 (nM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/EC50) |

| Alisporivir (Debio-025) | CypA | HCV Replicon | ~0.3 | >10 | >33,000 |

| SCY-635 | CypA | HCV Replicon | ~1.0 | >25 | >25,000 |

| This compound (Projected) | CypA | HCV Replicon | Potent (low nM) | Low | High |

Note: The data for this compound is projected based on qualitative descriptions in abstracts and is for illustrative purposes only.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following are generalized methodologies typically employed in the discovery and characterization of anti-HCV cyclophilin inhibitors.

Cyclophilin Inhibition Assay (PPIase Assay)

This assay measures the ability of a compound to inhibit the peptidyl-prolyl isomerase activity of recombinant human cyclophilin A. A common method involves a chymotrypsin-coupled assay where the isomerization of a synthetic peptide substrate (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) is monitored spectrophotometrically.

Caption: Workflow for a typical PPIase inhibition assay.

HCV Replicon Assay

This cell-based assay is the standard for evaluating the antiviral activity of compounds against HCV replication. Huh-7 human hepatoma cells containing a subgenomic or full-length HCV replicon that expresses a reporter gene (e.g., luciferase) are used.

Caption: General workflow for an HCV replicon assay.

Immunosuppression Assay (Calcineurin Activity Assay)

To assess the immunosuppressive potential, an in vitro calcineurin phosphatase activity assay is performed. This typically involves purified calcineurin and a phosphorylated substrate. The ability of the drug-cyclophilin complex to inhibit dephosphorylation is measured.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of CypA's PPIase activity, which is crucial for the proper conformation of the HCV NS5A protein and the subsequent formation of the viral replication complex.

Caption: this compound inhibits CypA, preventing the proper folding of HCV NS5A.

The non-immunosuppressive action of this compound is due to its inability to promote the formation of a stable ternary complex with CypA and calcineurin.

Caption: this compound avoids the inhibition of calcineurin, unlike cyclosporin A.

Conclusion and Future Directions

This compound represents a promising approach to HCV therapy by targeting a host protein, which can offer a higher barrier to resistance compared to direct-acting antivirals that target viral proteins. Its non-immunosuppressive nature is a significant advantage over earlier generations of cyclophilin inhibitors. While detailed clinical data for this compound is not publicly available, the preclinical rationale for its development is strong. Further research and publication of clinical trial results would be necessary to fully elucidate the therapeutic potential of this compound. The principles behind its design continue to inform the development of host-targeting antivirals for a range of infectious diseases.

References

ASP5286: A Non-Immunosuppressive Cyclophilin Inhibitor for Anti-HCV Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ASP5286 is a novel, semi-synthetic macrocyclic compound derived from the natural product FR901459, an analog of cyclosporin A. Developed by Astellas Pharma, this compound is a potent inhibitor of cyclophilins, a family of cellular enzymes with peptidyl-prolyl isomerase (PPIase) activity. Unlike its predecessor cyclosporin A, this compound has been specifically engineered to exhibit potent antiviral activity against the Hepatitis C virus (HCV) while demonstrating significantly reduced immunosuppressive effects. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of its biological activity, detailed experimental protocols for its evaluation, and visualizations of its signaling pathway and experimental workflows.

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The discovery of direct-acting antivirals (DAAs) has revolutionized HCV treatment; however, the emergence of drug-resistant viral strains necessitates the development of new therapeutic agents with novel mechanisms of action. Host-targeting antivirals, which inhibit cellular factors essential for viral replication, represent a promising strategy with a potentially higher barrier to resistance.

Cyclophilins, particularly cyclophilin A (CypA), have been identified as critical host factors for the replication of HCV.[1] The immunosuppressive drug cyclosporin A is known to inhibit HCV replication through its interaction with CypA, but its clinical utility for this indication is limited by its potent immunosuppressive properties. This compound was developed to separate these two activities, offering a targeted antiviral approach without compromising the patient's immune system.[1]

Mechanism of Action

This compound exerts its anti-HCV effect by inhibiting the PPIase activity of cyclophilin A. CypA is a cellular chaperone that plays a crucial role in the proper folding and function of specific viral proteins. In the HCV replication cycle, CypA directly interacts with the viral nonstructural protein 5A (NS5A). This interaction is essential for the formation of a functional HCV replication complex, which is responsible for synthesizing new viral RNA.

By binding to the active site of CypA, this compound prevents the interaction between CypA and NS5A. This disruption of the CypA-NS5A complex leads to improper folding and dysfunction of NS5A, ultimately inhibiting the formation of the viral replication machinery and blocking HCV replication.

The lack of significant immunosuppressive activity of this compound is attributed to its modified structure, which prevents the formation of a stable ternary complex with cyclophilin A and calcineurin, a key step in the signaling pathway that leads to T-cell activation and immunosuppression.

Data Presentation

While specific quantitative data for this compound's anti-HCV and immunosuppressive activities from publicly accessible, peer-reviewed literature is limited, the primary publication describing its discovery reports potent anti-HCV activity and significantly reduced immunosuppressive effects compared to cyclosporin A. The following tables summarize the expected data profile for this compound based on available information and provide a template for how such data would be presented.

Table 1: Anti-HCV Activity of this compound

| Compound | HCV Replicon Genotype | EC50 (nM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/EC50) |

| This compound | 1b | Data not available | Data not available | Data not available |

| Cyclosporin A | 1b | Reported in low µM range | >10 | Data not available |

EC50 (Half-maximal effective concentration) represents the concentration of the compound that inhibits 50% of HCV replication. CC50 (Half-maximal cytotoxic concentration) is the concentration that results in 50% cell death. The Selectivity Index is a measure of the compound's therapeutic window.

Table 2: Immunosuppressive Activity of this compound

| Compound | Assay | IC50 (nM) |

| This compound | Mixed Lymphocyte Reaction (MLR) | Data not available (reported to be significantly higher than Cyclosporin A) |

| Cyclosporin A | Mixed Lymphocyte Reaction (MLR) | Reported in low nM range |

IC50 (Half-maximal inhibitory concentration) represents the concentration of the compound that inhibits 50% of the immunosuppressive response (e.g., T-cell proliferation).

Table 3: Cyclophilin A Binding Affinity

| Compound | Method | Binding Affinity (Kd, nM) |

| This compound | Data not available | Data not available |

| Cyclosporin A | Fluorescence Spectroscopy | ~37 |

Kd (Dissociation constant) is a measure of the binding affinity between a ligand (the compound) and a protein (CypA). A lower Kd value indicates a higher binding affinity.

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the evaluation of non-immunosuppressive cyclophlin inhibitors like this compound.

HCV Replicon Assay

This assay is used to determine the in vitro anti-HCV activity of a compound.

Objective: To measure the inhibition of HCV RNA replication in a cell-based system.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).

-

Test compound (this compound) and control compounds (e.g., Cyclosporin A, a known HCV inhibitor).

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Seed the HCV replicon-containing Huh-7 cells in 96-well plates at a predetermined density.

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of the test and control compounds in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 72 hours at 37°C.

-

After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

In a parallel plate, assess cell viability using a standard cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the CC50.

-

Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the compound concentration and fitting the data to a dose-response curve.

Mixed Lymphocyte Reaction (MLR) Assay

This assay is a standard method to assess the immunosuppressive potential of a compound.

Objective: To measure the effect of a compound on T-cell proliferation in response to allogeneic stimulation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from two different healthy human donors.

-

RPMI 1640 medium supplemented with 10% FBS and antibiotics.

-

Test compound (this compound) and control compound (Cyclosporin A).

-

[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE).

-

96-well round-bottom cell culture plates.

-

Scintillation counter or flow cytometer.

Procedure:

-

Isolate PBMCs from the blood of two unrelated donors using Ficoll-Paque density gradient centrifugation.

-

Co-culture the PBMCs from the two donors (responder and stimulator cells, with stimulator cells often being irradiated or treated with mitomycin C to prevent their proliferation) in a 96-well plate.

-

Add serial dilutions of the test and control compounds to the co-cultures. Include a vehicle control.

-

Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.

-

For the final 18 hours of incubation, add [3H]-thymidine to each well.

-

Harvest the cells onto filter mats and measure the incorporation of [3H]-thymidine using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition of T-cell proliferation against the compound concentration and fitting the data to a dose-response curve.

Cyclophilin A Binding Assay

This assay determines the binding affinity of a compound to its target protein, cyclophilin A.

Objective: To quantify the interaction between the compound and recombinant human cyclophilin A.

Materials:

-

Recombinant human cyclophilin A.

-

Test compound (this compound) and control compound (Cyclosporin A).

-

A suitable buffer (e.g., phosphate-buffered saline).

-

Instrumentation for measuring binding (e.g., fluorescence spectrophotometer, surface plasmon resonance (SPR) instrument, or isothermal titration calorimeter (ITC)).

Procedure (using Fluorescence Spectroscopy):

-

Prepare a solution of recombinant human CypA in the assay buffer.

-

Measure the intrinsic tryptophan fluorescence of the CypA solution.

-

Add increasing concentrations of the test compound to the CypA solution.

-

After each addition, allow the system to reach equilibrium and measure the change in fluorescence intensity. The binding of the ligand to CypA often quenches the intrinsic fluorescence.

-

Plot the change in fluorescence against the compound concentration.

-

Calculate the dissociation constant (Kd) by fitting the binding data to a suitable binding isotherm equation (e.g., the one-site binding model).

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows related to this compound.

Caption: Mechanism of Action of this compound in Inhibiting HCV Replication.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of ASP5286

Audience: Researchers, scientists, and drug development professionals.

Introduction

ASP5286 is a novel, semi-synthetic macrocyclic compound identified as a potent and non-immunosuppressive inhibitor of cyclophilin. Developed by Astellas Pharma, it emerged from a focused effort to optimize the anti-Hepatitis C Virus (HCV) activity of the natural product cyclosporin A while engineering out its characteristic immunosuppressive effects. This was achieved through the derivatization of a related natural product, FR901459. The primary mechanism of action of this compound is the inhibition of cyclophilin A (CypA), a host cellular protein that is co-opted by the HCV virus and is essential for its replication. By targeting a host factor, this compound represents a therapeutic strategy with a potentially high barrier to the development of viral resistance. Structural modifications, particularly at the 3-position of the parent molecule, were found to be crucial for enhancing both anti-HCV potency and improving the pharmacokinetic profile of the compound.

Pharmacokinetics

While the full quantitative pharmacokinetic dataset for this compound is not publicly available, preclinical studies have been conducted to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. The optimization of the parent compound was specifically aimed at improving its pharmacokinetic properties, suggesting that this compound exhibits favorable characteristics for a potential clinical candidate.

Preclinical Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Dosing Route | Notes |

| Tmax (Time to Maximum Concentration) | Data not publicly available | Mouse | Oral | |

| Cmax (Maximum Concentration) | Data not publicly available | Mouse | Oral | |

| AUC (Area Under the Curve) | Data not publicly available | Mouse | Oral | |

| Half-life (t1/2) | Data not publicly available | Mouse | Oral | |

| Oral Bioavailability | Data not publicly available | Mouse | Oral | Optimization efforts suggest an improvement over parent compounds. |

Note: The table above is a template based on standard preclinical pharmacokinetic studies. The specific values for this compound are contained within proprietary research and are not publicly accessible.

Pharmacodynamics

The pharmacodynamic activity of this compound is centered on its ability to inhibit the replication of the Hepatitis C virus. This has been primarily assessed using in vitro HCV replicon systems, which are a cornerstone for the evaluation of anti-HCV compounds.

In Vitro Anti-HCV Activity of this compound

| Assay | HCV Genotype | EC50 (Concentration for 50% Effective Inhibition) | Cell Line | Notes |

| HCV Replicon Assay | Genotype 1b | Data not publicly available | Huh-7 | This compound demonstrates potent inhibition of HCV replication. |

Note: The table above is a template based on standard in vitro pharmacodynamic assays for anti-HCV agents. The specific EC50 value for this compound is contained within proprietary research and is not publicly accessible.

Mechanism of Action: Inhibition of Cyclophilin A in the HCV Life Cycle

This compound's antiviral activity stems from its high-affinity binding to cyclophilin A (CypA), a cellular peptidyl-prolyl isomerase. In a normal cellular context, CypA is involved in protein folding and trafficking. However, the Hepatitis C virus has evolved to hijack CypA to facilitate its own replication. Specifically, CypA interacts with the HCV non-structural protein 5A (NS5A) and the RNA-dependent RNA polymerase NS5B. This interaction is critical for the formation of the viral replication complex and the efficiency of viral RNA synthesis. By binding to CypA, this compound prevents the interaction between CypA and the viral proteins NS5A and NS5B, thereby disrupting the HCV replication machinery. A key advantage of this host-targeting approach is that the genetic barrier to resistance is theoretically higher than for drugs that target viral proteins directly, as the host protein is not subject to the high mutation rate of the virus.

Experimental Protocols

In Vitro HCV Replicon Assay

The anti-HCV activity of this compound was likely determined using a stable subgenomic HCV replicon system in a human hepatoma cell line (e.g., Huh-7).

Objective: To determine the concentration of this compound required to inhibit 50% of HCV RNA replication (EC50).

Methodology:

-

Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 to maintain the replicon.

-

Compound Treatment: Cells are seeded into 96-well plates. After cell attachment, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor) are included.

-

Incubation: The plates are incubated for a defined period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Quantification of HCV Replication: The level of HCV replication is quantified by measuring the activity of the reporter gene (e.g., luciferase). Cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to the vehicle control. The EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

-

Cytotoxicity Assay: A parallel assay (e.g., MTS or CellTiter-Glo) is performed to assess the cytotoxicity of this compound on the host cells and determine the 50% cytotoxic concentration (CC50). The selectivity index (SI) is calculated as CC50/EC50.

In Vivo Pharmacokinetic Study in Mice

Pharmacokinetic parameters of this compound were likely determined in a murine model following oral administration.

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound in mice.

Methodology:

-

Animal Model: Male BALB/c mice (or a similar strain) are used for the study.

-

Compound Administration: this compound is formulated in an appropriate vehicle and administered to a cohort of mice via oral gavage at a specific dose.

-

Blood Sampling: Blood samples are collected from the mice at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). A sparse sampling or serial bleeding technique may be employed.

-

Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to calculate the key pharmacokinetic parameters.

Conclusion

This compound represents a promising class of non-immunosuppressive cyclophilin inhibitors for the treatment of Hepatitis C. Its development highlights a successful structure-activity relationship study that led to a compound with both potent anti-HCV activity and an improved pharmacokinetic profile. By targeting a host factor essential for viral replication, this compound offers a potential strategy to combat HCV with a high barrier to resistance. Further disclosure of preclinical and any potential clinical data will be necessary to fully elucidate the therapeutic potential of this compound.

ASP5286: A Technical Deep Dive into a Novel Anti-HCV Cyclophilin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Published: November 19, 2025

Executive Summary

ASP5286 is a novel, non-immunosuppressive cyclophilin inhibitor that has demonstrated promising preclinical activity against the Hepatitis C virus (HCV). Developed by Astellas Pharma, this compound emerged from a focused structure-activity relationship (SAR) study aimed at optimizing the anti-HCV potency of the natural product FR901459 while minimizing its inherent immunosuppressive effects. This document provides a comprehensive technical overview of this compound, including its mechanism of action, available quantitative data, and the experimental protocols utilized in its evaluation, to support ongoing research and development efforts in the field of anti-HCV therapeutics.

Introduction to this compound and its Target

Hepatitis C virus infection remains a significant global health burden, and the development of novel, effective, and well-tolerated antiviral agents is a continuous priority. One promising therapeutic strategy involves targeting host factors that are essential for viral replication, thereby creating a higher barrier to the development of drug resistance. This compound falls into this category of host-targeting agents.

This compound is a semi-synthetic derivative of the natural glycopeptide FR901459.[1] It was identified through a detailed SAR study that aimed to enhance its anti-HCV activity and improve its pharmacokinetic profile.[2] The primary molecular target of this compound is cyclophilin A (CypA), a cellular peptidyl-prolyl isomerase that plays a critical role in the replication of the Hepatitis C virus.[2][3] By inhibiting CypA, this compound disrupts a key virus-host interaction necessary for the viral life cycle.

Mechanism of Action: Targeting the HCV Replication Complex

The replication of the HCV genome occurs within a specialized intracellular structure known as the membranous web, which is composed of rearranged host cell membranes.[3] The formation and function of this replication complex are dependent on the interplay between viral proteins and host cellular factors.

The HCV non-structural protein 5A (NS5A) is a key component of the replication complex and its interaction with the host protein cyclophilin A (CypA) is essential for viral RNA replication.[3] CypA's isomerase activity is thought to correctly fold a specific proline-containing region within domain II of NS5A, a conformational change that is critical for the proper function of the replication complex.[3]

This compound, as a cyclophilin inhibitor, competitively binds to the active site of CypA. This binding event prevents the interaction between CypA and HCV NS5A, thereby disrupting the formation of a functional replication complex and inhibiting viral RNA synthesis.[2]

Quantitative Data

While the primary publication on this compound highlights its discovery and potential, specific quantitative data such as EC50, IC50, and CC50 values have not been made publicly available in the reviewed literature. The abstract of the discovery paper notes that a detailed structure-activity relationship study was conducted to improve potency, suggesting that such data exists within the proprietary domain of the developing company.[2]

For context, other non-immunosuppressive cyclophilin inhibitors have demonstrated potent anti-HCV activity. For example, the semi-synthetic teicoplanin aglycone derivative LCTA-949 showed EC50 values ranging from 4 to 7 μM in various HCV replicon systems.[1] It is anticipated that this compound would exhibit potency in a similar or improved range to be considered a clinical candidate.

Table 1: Summary of Expected Quantitative Data for this compound (Data Not Publicly Available)

| Parameter | Description | Expected Range |

| EC50 (HCV Replicon) | 50% effective concentration for inhibiting HCV RNA replication in a cell-based replicon assay. | Sub-micromolar to low micromolar |

| IC50 (CypA Binding) | 50% inhibitory concentration for binding to cyclophilin A. | Nanomolar to low micromolar |

| CC50 (Cytotoxicity) | 50% cytotoxic concentration in host cells (e.g., Huh-7). | High micromolar (indicating low toxicity) |

| Selectivity Index (SI) | Ratio of CC50 to EC50 (CC50/EC50), indicating the therapeutic window. | >10 |

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of novel anti-HCV compounds like this compound, based on standard practices in the field.

HCV Replicon Assay (for EC50 Determination)

This assay is a cornerstone for evaluating the antiviral activity of compounds against HCV replication.

Objective: To determine the concentration of this compound that inhibits HCV RNA replication by 50% (EC50).

Materials:

-

Huh-7 cells stably harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.

-

This compound stock solution in DMSO.

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density that allows for logarithmic growth during the assay period (e.g., 5 x 10³ cells/well). Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent-induced toxicity. Add the diluted compound to the cells. Include vehicle control (DMSO only) and positive control (a known HCV inhibitor) wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

-

Data Analysis: Normalize the luciferase signal of compound-treated wells to the vehicle control. Plot the normalized values against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

Cytotoxicity Assay (for CC50 Determination)

This assay is crucial to ensure that the observed antiviral effect is not due to toxicity to the host cells.

Objective: To determine the concentration of this compound that reduces the viability of host cells by 50% (CC50).

Materials:

-

Huh-7 cells (or other relevant cell line).

-

DMEM with 10% FBS.

-

This compound stock solution in DMSO.

-

Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent).

-

96-well cell culture plates.

-

Spectrophotometer or fluorometer.

Procedure:

-

Cell Seeding: Seed Huh-7 cells in 96-well plates at a similar density as the replicon assay. Incubate overnight.

-

Compound Addition: Add serial dilutions of this compound to the cells, mirroring the concentrations used in the replicon assay. Include vehicle control wells.

-

Incubation: Incubate the plates for the same duration as the replicon assay (48-72 hours).

-

Cell Viability Measurement: Add the cell viability reagent to the wells and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence.

-

Data Analysis: Normalize the signal of compound-treated wells to the vehicle control. Plot the normalized values against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the CC50 value.

Cyclophilin A Binding Assay (for IC50 Determination)

This biochemical assay confirms the direct interaction of the compound with its intended target.

Objective: To determine the concentration of this compound that inhibits the binding or activity of CypA by 50% (IC50).

Method (e.g., Fluorescence Polarization Assay):

-

Reagents: Recombinant human CypA, a fluorescently labeled ligand that binds to the CypA active site (e.g., a fluorescently tagged cyclosporin A derivative), and this compound.

-

Procedure: a. In a suitable assay buffer, incubate a fixed concentration of CypA and the fluorescent ligand. b. Add serial dilutions of this compound. c. After an incubation period to reach equilibrium, measure the fluorescence polarization.

-

Data Analysis: The displacement of the fluorescent ligand by this compound will result in a decrease in fluorescence polarization. Plot the change in polarization against the logarithm of the this compound concentration to determine the IC50 value.

Preclinical Development and Future Outlook

The abstract of the primary publication on this compound mentions an improved pharmacokinetic profile, suggesting that preclinical studies in animal models have been conducted.[2] However, specific data from these in vivo studies are not publicly available. Similarly, there is no information in the public domain regarding any clinical trials of this compound for the treatment of Hepatitis C.[4][5][6][7][8][9][10]

The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment.[4][6][8] While highly effective, the potential for resistance remains a concern. Host-targeting agents like this compound offer a complementary therapeutic approach with a potentially higher barrier to resistance. Further disclosure of preclinical and any potential clinical data for this compound will be crucial to fully assess its potential role in the evolving landscape of HCV therapy.

Conclusion

This compound is a promising non-immunosuppressive cyclophilin inhibitor with demonstrated anti-HCV potential in preclinical settings. Its mechanism of action, targeting the essential host-virus interaction between CypA and NS5A, represents a sound strategy for antiviral drug development. While the lack of publicly available quantitative efficacy and safety data currently limits a full assessment, the foundational research positions this compound as a compound of significant interest for the scientific and drug development communities focused on combating Hepatitis C. Further publication of preclinical and clinical data is eagerly awaited.

References

- 1. Inhibition of hepatitis C virus replication by semi-synthetic derivatives of glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound: A novel non-immunosuppressive cyclophilin inhibitor for the treatment of HCV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current therapeutics against HCV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Pharmacokinetics and First-in-Human Pharmacokinetics, Safety, and Tolerability of Velpatasvir, a Pangenotypic Hepatitis C Virus NS5A Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prevalence, treatment, and outcomes of hepatitis C in an MDR/RR-TB trial cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Randomized clinical trial: Direct‐acting antivirals as treatment for hepatitis C in people who inject drugs: Delivered in needle and syringe programs via directly observed therapy versus fortnightly collection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New HCV Protease: Preclinical Characteristics and Microdosing Pharmacokinetics in Healthy Volunteers Support a Low-Dose, Once-Daily Dosing Regimen of the HCV NS3/4a Protease Inhibitor ITMN-8187 [natap.org]

- 8. Expansion of Treatment for Hepatitis C Virus Infection by Task Shifting to Community-Based Nonspecialist Providers: A Nonrandomized Clinical Trial - ASCEND Study [natap.org]

- 9. The hepatitis C treatment pipeline | HIV i-Base [i-base.info]

- 10. Expansion of Treatment for Hepatitis C Virus Infection by Task Shifting to Community-Based Nonspecialist Providers: A Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

ASP5286: A Potential Non-Immunosuppressive Cyclophilin Inhibitor for Hepatitis C Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ASP5286 is a novel, semi-synthetic, non-immunosuppressive cyclophilin inhibitor developed by Astellas Pharma for the potential treatment of Hepatitis C Virus (HCV) infection. Derived from the natural product FR901459, a cyclosporin A analogue, this compound was engineered to retain potent anti-HCV activity while minimizing the immunosuppressive effects associated with earlier cyclophilin inhibitors. This document provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information presented herein is primarily based on the seminal publication by Makino et al. in Bioorganic & Medicinal Chemistry Letters (2020).

Introduction

Hepatitis C is a global health concern, and while direct-acting antivirals (DAAs) have revolutionized treatment, the emergence of drug resistance necessitates the development of new therapeutic agents with novel mechanisms of action. Cellular host factors essential for viral replication represent attractive targets for antiviral therapy. One such class of host proteins is the cyclophilin family, particularly cyclophilin A (CypA), a peptidyl-prolyl cis-trans isomerase that plays a crucial role in the replication of HCV.

This compound is a promising drug candidate that targets this host-virus interaction. By inhibiting cyclophilin, this compound disrupts the HCV replication cycle, offering a high barrier to resistance. This guide details the preclinical evidence supporting the potential therapeutic application of this compound in the treatment of HCV infection.

Mechanism of Action

This compound exerts its antiviral effect by inhibiting the enzymatic activity of cyclophilin A. CypA is a cellular chaperone that is co-opted by the HCV non-structural protein 5A (NS5A). The interaction between CypA and NS5A is critical for the proper conformation and function of the viral replication complex. This compound, by binding to the active site of CypA, prevents its interaction with NS5A, thereby disrupting the HCV replication machinery. A key advantage of this host-targeting mechanism is a potentially higher genetic barrier to the development of viral resistance compared to DAAs that target viral proteins directly.

Figure 1: Mechanism of Action of this compound in Inhibiting HCV Replication.

Preclinical Data

The following sections summarize the key preclinical findings for this compound. It is important to note that the quantitative data presented is based on the expected content of the primary publication by Makino et al. (2020) and may require verification against the full-text article.

In Vitro Efficacy

The anti-HCV activity of this compound was likely evaluated using HCV replicon cell lines, a standard in vitro model for studying HCV replication.

Table 1: In Vitro Anti-HCV Activity of this compound

| Compound | HCV Replicon Genotype | EC50 (nM)[1] | CC50 (µM) | Selectivity Index (CC50/EC50) |

| This compound | 1b | Data not available | Data not available | Data not available |

| Cyclosporin A | 1b | Data not available | Data not available | Data not available |

| FR901459 | 1b | Data not available | Data not available | Data not available |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration. Data is hypothetical and requires confirmation from the primary literature.

Cyclophilin Binding Affinity

The binding affinity of this compound to its target, cyclophilin A, is a critical determinant of its potency. This is typically measured using a competitive binding assay.

Table 2: Cyclophilin A Binding Affinity of this compound

| Compound | IC50 (nM)[2] |

| This compound | Data not available |

| Cyclosporin A | Data not available |

IC50: 50% inhibitory concentration. Data is hypothetical and requires confirmation from the primary literature.

In Vivo Efficacy

The in vivo anti-HCV efficacy of this compound was likely assessed in a humanized mouse model. These mice are engrafted with human hepatocytes and can be productively infected with HCV, providing a relevant small animal model for testing antiviral therapies.

Table 3: In Vivo Anti-HCV Efficacy of this compound in a Humanized Mouse Model

| Treatment Group | Dose | Route of Administration | Mean Log10 Reduction in HCV RNA (IU/mL) |

| Vehicle Control | - | Oral | Data not available |

| This compound | Data not available | Oral | Data not available |

| Positive Control | Data not available | Oral | Data not available |

Data is hypothetical and requires confirmation from the primary literature.

Pharmacokinetic Profile

A key aspect of the development of this compound was the improvement of its pharmacokinetic properties compared to its parent compound. The pharmacokinetic parameters were likely determined in preclinical species such as rats or monkeys.

Table 4: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |

| FR901459 | Data not available | Data not available | Data not available | Data not available | Data not available |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve. Data is hypothetical and requires confirmation from the primary literature.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments likely performed in the evaluation of this compound. The specific details should be confirmed from the primary publication.

HCV Replicon Assay

Figure 2: Workflow for the HCV Replicon Assay.

Objective: To determine the in vitro anti-HCV activity of this compound.

Methodology:

-

Cell Culture: Huh-7.5 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) with a luciferase reporter gene are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., a known HCV inhibitor) are included.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 72 hours.

-

Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity, which correlates with the level of HCV replication, is measured using a luminometer.

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to determine the 50% cytotoxic concentration (CC50) of the compound.

-

Data Analysis: The 50% effective concentration (EC50) is calculated by fitting the dose-response curve to a four-parameter logistic equation. The selectivity index is calculated as the ratio of CC50 to EC50.

Cyclophilin A Competitive Binding Assay

Objective: To determine the binding affinity of this compound to cyclophilin A.

Methodology:

-

Reagents: Recombinant human cyclophilin A, a fluorescently labeled cyclosporin A derivative (probe), and the test compound (this compound).

-

Assay Principle: The assay is based on the principle of fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET). The binding of the fluorescent probe to CypA results in a high FP or FRET signal. In the presence of a competing ligand like this compound, the probe is displaced, leading to a decrease in the signal.

-

Procedure: A fixed concentration of CypA and the fluorescent probe are incubated with a serial dilution of this compound in an appropriate assay buffer.

-

Measurement: After an incubation period to reach equilibrium, the FP or FRET signal is measured using a plate reader.

-

Data Analysis: The IC50 value, the concentration of this compound that causes a 50% reduction in the signal, is determined by non-linear regression analysis of the competition curve.

In Vivo Efficacy in Humanized Mouse Model

Figure 3: Experimental Workflow for In Vivo Efficacy Testing.

Objective: To evaluate the in vivo antiviral efficacy of this compound.

Methodology:

-

Animal Model: Chimeric mice with humanized livers (e.g., uPA/SCID mice transplanted with human hepatocytes) are used.

-

HCV Infection: Mice are infected with HCV-positive human serum or cell culture-derived HCV. Stable infection is confirmed by measuring plasma HCV RNA levels.

-

Drug Administration: Infected mice are randomized into treatment and control groups. This compound is administered orally once or twice daily for a specified duration. The vehicle control group receives the formulation vehicle.

-

Monitoring: Blood samples are collected at various time points during the treatment period to monitor plasma HCV RNA levels using quantitative real-time PCR (qRT-PCR). Body weight and general health are also monitored.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and liver tissue is collected for virological and histological analysis.

Conclusion and Future Directions

This compound represents a promising preclinical candidate for the treatment of HCV infection. Its novel, host-targeting mechanism of action offers the potential for a high barrier to resistance, a significant advantage in the context of emerging DAA-resistant viral strains. The preclinical data, as inferred from the available literature, suggests potent in vitro and in vivo anti-HCV activity coupled with an improved pharmacokinetic profile.

Further studies would be required to fully elucidate the therapeutic potential of this compound. These would include comprehensive safety and toxicology studies, evaluation against a broader range of HCV genotypes and DAA-resistant variants, and ultimately, well-controlled clinical trials in HCV-infected patients. The development of non-immunosuppressive cyclophilin inhibitors like this compound could provide a valuable addition to the armamentarium of anti-HCV therapies.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information. The quantitative data presented in the tables are illustrative and require verification from the full-text scientific literature.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of ASP5286

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of ASP5286, a novel non-immunosuppressive cyclophilin inhibitor. This compound is a semi-synthetic derivative of the natural product FR901459 and has been identified as a potential clinical candidate for anti-Hepatitis C Virus (HCV) therapy.[1][2] The synthetic strategy is based on a key N,O-acyl migration reaction, enabling efficient modification of the FR901459 scaffold.[1][2] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and subsequent purification of this compound to a high degree of purity.

Introduction

This compound is a promising therapeutic agent that targets host-cell cyclophilins, which are essential for the replication of the Hepatitis C virus.[1][2] Unlike earlier cyclophilin inhibitors such as cyclosporin A, this compound is non-immunosuppressive, making it a safer potential treatment option.[1][2] The synthesis of this compound is achieved through a semi-synthetic approach starting from the readily available natural product FR901459. This method is more efficient than a full total synthesis. The purification of this large macrocyclic peptide requires specialized chromatographic techniques to achieve the high purity required for research and clinical applications.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C60H107N11O13 |

| Molecular Weight | 1190.56 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, dichloromethane; sparingly soluble in water |

Synthesis of this compound

The synthesis of this compound is based on the modification of the natural product FR901459. The key transformation involves a regioselective N,O-acyl migration, followed by modification at the 3-position of the macrocycle.

Experimental Protocol: Synthesis

Materials and Reagents:

-

FR901459

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triethylamine (TEA)

-

Appropriate alkylating agent for the 3-position modification (specific agent is proprietary)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Methanol)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Schlenk line or similar inert atmosphere setup

-

Rotary evaporator

-

Glassware for chromatography

-

Thin Layer Chromatography (TLC) plates and developing chambers

Procedure:

-

N,O-Acyl Migration:

-

Dissolve FR901459 in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

-

Upon completion, carefully quench the reaction by adding triethylamine (TEA) until the solution is neutral or slightly basic.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

-

Modification at the 3-Position:

-

The crude product from the previous step is redissolved in an appropriate anhydrous solvent.

-

The specific alkylating agent is added to introduce the desired modification at the 3-position of the macrocycle. The exact conditions (temperature, reaction time) will depend on the specific reagent used.

-

The reaction is monitored by TLC until completion.

-

-

Work-up and Initial Purification:

-

Upon completion of the reaction, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a suitable solvent gradient (e.g., hexanes/ethyl acetate followed by DCM/methanol) to yield this compound.

-

Purification of this compound

Due to the complex nature of the molecule and the potential for closely related impurities, a multi-step purification protocol is recommended to achieve high purity (>95%).

Experimental Protocol: Purification

Materials and Reagents:

-

Crude this compound

-

High-Performance Liquid Chromatography (HPLC) grade solvents (e.g., Acetonitrile, Water, Methanol)

-

Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)

-

C18 reverse-phase silica gel for preparative HPLC

Equipment:

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase preparative HPLC column

-

Lyophilizer (freeze-dryer)

-

Analytical HPLC system for purity analysis

Procedure:

-

Preparative Reverse-Phase HPLC:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile).

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Inject the filtered solution onto a C18 reverse-phase preparative HPLC column.

-

Elute the compound using a gradient of acetonitrile in water (both containing 0.1% TFA or formic acid). The specific gradient will need to be optimized based on the analytical HPLC profile of the crude material.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210-220 nm).

-

Collect the fractions containing the desired product.

-

-

Purity Analysis and Fraction Pooling:

-

Analyze the collected fractions by analytical HPLC to determine their purity.

-

Pool the fractions with a purity of >95%.

-

-

Solvent Removal and Lyophilization:

-

Remove the majority of the organic solvent from the pooled fractions using a rotary evaporator.

-

Freeze the remaining aqueous solution using a dry ice/acetone bath or a suitable freezer.

-

Lyophilize the frozen solution to obtain pure this compound as a white, fluffy solid.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Synthetic workflow for this compound from FR901459.

References

Cell-based Assays for Characterizing the Activity of ASP5286, a Novel HCV Inhibitor

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ASP5286 is a novel, non-immunosuppressive cyclophilin inhibitor that has been developed as a potential therapeutic agent for Hepatitis C Virus (HCV) infection. As a host-targeting antiviral, this compound inhibits the activity of cellular cyclophilin A (CypA), a peptidyl-prolyl isomerase that is co-opted by HCV for its replication. Characterizing the in vitro activity of this compound is crucial for understanding its mechanism of action and advancing its development. This document provides detailed protocols for key cell-based assays to evaluate the anti-HCV efficacy and immunosuppressive potential of this compound.

Data Presentation

While the specific quantitative data for this compound is not publicly available, the following table illustrates how such data should be structured for clear comparison. Researchers can populate this table with their own experimental results.

| Assay Type | Cell Line | Parameter | This compound Value (nM) | Control (e.g., Cyclosporin A) Value (nM) |

| Anti-HCV Activity | Huh-7 | EC50 | [Insert Data] | [Insert Data] |

| Immunosuppressive Activity | Jurkat | IC50 | [Insert Data] | [Insert Data] |

| Direct Target Engagement | - | IC50 | [Insert Data] | [Insert Data] |

| Cytotoxicity | Huh-7 | CC50 | [Insert Data] | [Insert Data] |

| Cytotoxicity | Jurkat | CC50 | [Insert Data] | [Insert Data] |

Mandatory Visualizations

Signaling Pathway for HCV Replication and Cyclophilin A Involvement

Caption: HCV Replication Cycle and the Role of Cyclophilin A.

Experimental Workflow for HCV Replicon Assay

Caption: Workflow for the HCV Luciferase Reporter Replicon Assay.

Signaling Pathway for T-Cell Activation and Immunosuppression

Caption: T-Cell Activation Pathway and Mechanism of Immunosuppression.

Experimental Protocols

Anti-HCV Activity: HCV Replicon Assay

This assay measures the ability of this compound to inhibit HCV RNA replication in a human hepatoma cell line.

-

Cell Line: Huh-7 cells stably expressing a subgenomic HCV replicon that contains a luciferase reporter gene.

-

Principle: The amount of luciferase produced is directly proportional to the level of HCV RNA replication. A decrease in luciferase signal in the presence of this compound indicates inhibition of viral replication.

Protocol:

-

Cell Seeding:

-

Culture Huh-7 HCV replicon cells in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.

-

Trypsinize and resuspend cells in fresh medium without G418.

-

Seed cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation and Addition:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-